[7-Tert-butyl-1,2-bis(ethylsulfonyl)indolizin-3-yl](4-chlorophenyl)methanone
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Overview
Description
7-Tert-butyl-1,2-bis(ethylsulfonyl)indolizin-3-ylmethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indolizine core, tert-butyl, ethylsulfonyl, and chlorophenyl groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Tert-butyl-1,2-bis(ethylsulfonyl)indolizin-3-ylmethanone typically involves multiple steps, starting with the preparation of the indolizine core. The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne. The tert-butyl and ethylsulfonyl groups are then introduced through subsequent substitution reactions. The final step involves the addition of the 4-chlorophenyl group via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization, advanced purification techniques such as column chromatography, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
7-Tert-butyl-1,2-bis(ethylsulfonyl)indolizin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 7-Tert-butyl-1,2-bis(ethylsulfonyl)indolizin-3-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the indolizine core.
Neurogenesis Inducer V, KHS101: A compound with a different core structure but similar functional groups.
3-Benzyl-2-hydroxy-N-phenylbenzamide: Another complex organic compound with different functional groups.
Uniqueness
What sets 7-Tert-butyl-1,2-bis(ethylsulfonyl)indolizin-3-ylmethanone apart is its unique combination of functional groups and the indolizine core, which may confer unique chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C23H26ClNO5S2 |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
[7-tert-butyl-1,2-bis(ethylsulfonyl)indolizin-3-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C23H26ClNO5S2/c1-6-31(27,28)21-18-14-16(23(3,4)5)12-13-25(18)19(22(21)32(29,30)7-2)20(26)15-8-10-17(24)11-9-15/h8-14H,6-7H2,1-5H3 |
InChI Key |
OPWCIVZOMZBVGP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CC)C(=O)C3=CC=C(C=C3)Cl)C(C)(C)C |
Origin of Product |
United States |
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